molecular formula C8H7NS B3389860 2-Mercapto-3-methylbenzonitrile CAS No. 939970-68-0

2-Mercapto-3-methylbenzonitrile

Cat. No.: B3389860
CAS No.: 939970-68-0
M. Wt: 149.21 g/mol
InChI Key: VMPHWIOWOVYWKZ-UHFFFAOYSA-N
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Description

2-Mercapto-3-methylbenzonitrile is an organic compound with the molecular formula C8H7NS It is characterized by the presence of a mercapto group (-SH) and a nitrile group (-CN) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercapto-3-methylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylbenzonitrile with thiourea in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Another method involves the use of aluminium trichloride as a catalyst in benzene at room temperature for 48 hours . This method has been reported to yield the desired product with a yield of approximately 74% .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminium hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Mercapto-3-methylbenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-mercapto-3-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Mercapto-4-methylbenzonitrile
  • 2-Mercapto-4-methylbenzonitrile
  • 3-Mercapto-2-methylbenzonitrile

Uniqueness

2-Mercapto-3-methylbenzonitrile is unique due to the specific positioning of the mercapto and nitrile groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers.

Properties

IUPAC Name

3-methyl-2-sulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-3-2-4-7(5-9)8(6)10/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPHWIOWOVYWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901305094
Record name 2-Mercapto-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939970-68-0
Record name 2-Mercapto-3-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939970-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Mercapto-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-mercapto-3-methylbenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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